3-Ethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-Ethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of 3-ethyl-1H-pyrazole. One common method includes the reaction of 3-ethyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction is highly exothermic and is usually carried out at low temperatures (around -20 to 0°C) in a solvent like chloroform (CHCl₃) to ensure the formation of the desired sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using similar reagents and conditions. The reaction is typically conducted in a four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel. The reaction mixture is heated to 140-160°C for an extended period (around 12 hours) to achieve high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used in substitution reactions.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary, but common oxidizing agents include hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).
Major Products:
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Ethyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Ethyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form stable sulfonamide bonds is a key feature in its mechanism of action .
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Phenyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a phenyl group at position 1 and a methyl group at position 3.
3,5-Disubstituted 1H-pyrazoles: Various derivatives with different substituents at positions 3 and 5.
Uniqueness: 3-Ethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at position 3 may affect the compound’s steric and electronic properties, making it distinct from other similar pyrazole derivatives .
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-4-5(3-7-8-4)11(6,9)10/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYGSTMLCMHXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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